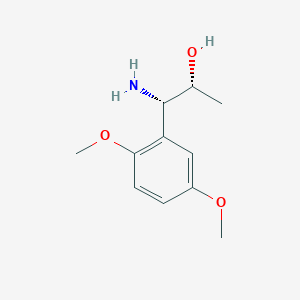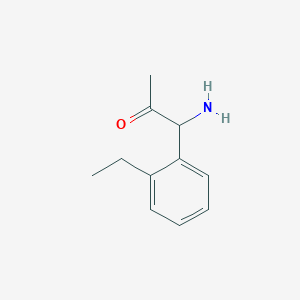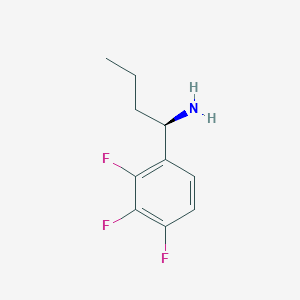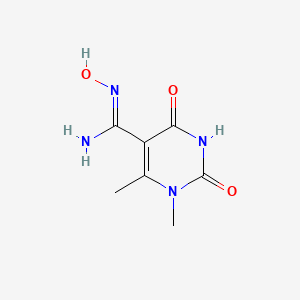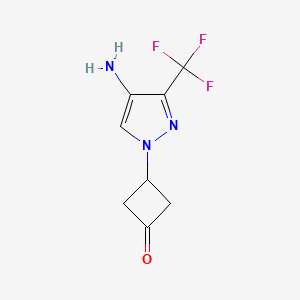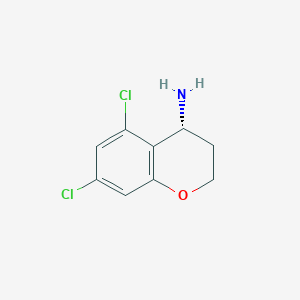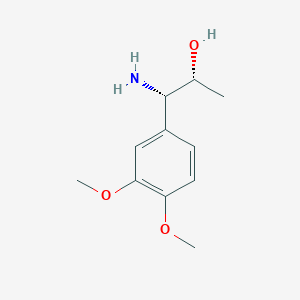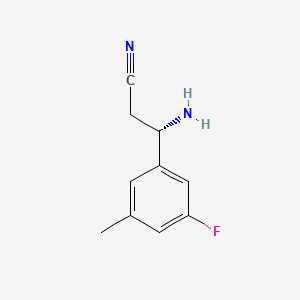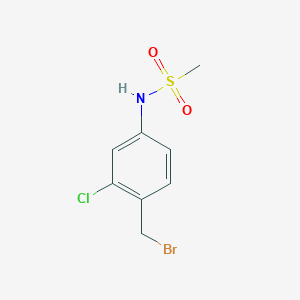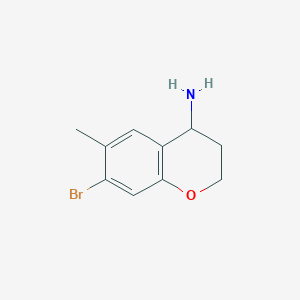![molecular formula C5H11N3S B13050918 N-[(dimethylamino)methylene]-N'-methylthiourea](/img/structure/B13050918.png)
N-[(dimethylamino)methylene]-N'-methylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1E)-(dimethylamino)methylidene]-3-methylthiourea is an organic compound with the molecular formula C5H11N3S It is a derivative of thiourea, characterized by the presence of a dimethylamino group and a methylidene group
准备方法
Synthetic Routes and Reaction Conditions
1-[(1E)-(dimethylamino)methylidene]-3-methylthiourea can be synthesized through the condensation reaction of dimethylamine and methylisothiocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction can be represented as follows:
CH3NCS+(CH3)2NH→CH3NHC(=S)N(CH3)2
Industrial Production Methods
In an industrial setting, the production of 1-[(1E)-(dimethylamino)methylidene]-3-methylthiourea may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
1-[(1E)-(dimethylamino)methylidene]-3-methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides can react with the thiourea group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Alkylated thiourea derivatives.
科学研究应用
1-[(1E)-(dimethylamino)methylidene]-3-methylthiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-[(1E)-(dimethylamino)methylidene]-3-methylthiourea involves its interaction with biological molecules. The compound can act as an inhibitor of certain enzymes by binding to their active sites. The dimethylamino and methylidene groups play a crucial role in its binding affinity and specificity. The molecular targets and pathways involved include:
Enzyme Inhibition: Inhibition of enzymes such as proteases and kinases.
Signal Transduction: Modulation of signaling pathways through enzyme inhibition.
相似化合物的比较
Similar Compounds
1-[(1E)-(dimethylamino)methylidene]-3-phenylthiourea: Similar structure but with a phenyl group instead of a methyl group.
1-[(1E)-(dimethylamino)methylidene]-3-ethylthiourea: Similar structure but with an ethyl group instead of a methyl group.
1-[(1E)-(dimethylamino)methylidene]-3-benzylthiourea: Similar structure but with a benzyl group instead of a methyl group.
Uniqueness
1-[(1E)-(dimethylamino)methylidene]-3-methylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylamino group enhances its solubility and interaction with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C5H11N3S |
|---|---|
分子量 |
145.23 g/mol |
IUPAC 名称 |
(1E)-1-(dimethylaminomethylidene)-3-methylthiourea |
InChI |
InChI=1S/C5H11N3S/c1-6-5(9)7-4-8(2)3/h4H,1-3H3,(H,6,9)/b7-4+ |
InChI 键 |
DXYKSGDJIQPHSA-QPJJXVBHSA-N |
手性 SMILES |
CNC(=S)/N=C/N(C)C |
规范 SMILES |
CNC(=S)N=CN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13050840.png)
![2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B13050850.png)
